二茂铁硼酸

描述

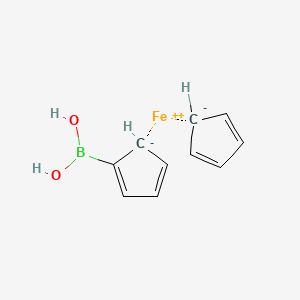

Ferrocenemetaboric acid, also known as Ferroceneboronic acid, is an organometallic compound with the empirical formula C10H11BFeO2 . It is a derivative of ferrocene, a compound that has been widely studied due to its remarkable structure, chemical bonding, and reactivity .

Synthesis Analysis

The synthesis of ferrocene-based compounds, including Ferrocenemetaboric acid, involves the use of ferrocene as a redox-active compound . The strong iron–cyclopentadienyl connection favors the formation of diverse ferrocene derivatives .

Molecular Structure Analysis

Ferrocene, the parent compound of Ferrocenemetaboric acid, contains iron sandwiched between two cyclopentadienyl rings such that iron is bonded to all five carbon atoms of each ring . Ferrocene exclusively shows a staggered structure with D5d point symmetry, in which the two cyclopentadienyl rings are oriented in opposite directions .

Chemical Reactions Analysis

Ferrocene and its derivatives, including Ferrocenemetaboric acid, exhibit versatile redox chemistry along with excellent catalytic properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .

Physical And Chemical Properties Analysis

Ferrocenemetaboric acid, like other ferrocene derivatives, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . It also has rapid electron transfer properties .

科学研究应用

Ferrocenemetaboric Acid: A Multifaceted Compound in Scientific Research

Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is a compound that has garnered attention in various scientific fields due to its unique properties. Below is a comprehensive analysis of its applications across six distinct areas of research:

Cancer Research: Ferrocene derivatives, including ferrocenemetaboric acid, have been actively studied for their potential in cancer treatment. These compounds have shown promising anticancer activity, with some derivatives highly active against several diseases . The ferrocene moiety’s ability to undergo redox reactions makes it a valuable component in designing anticancer drugs, offering a new avenue for therapeutic intervention.

Electrochemical Applications: The electrochemical properties of ferrocene-based compounds are well-documented. They are used in the synthesis of electro-optical materials due to their rich redox chemistry . Ferrocenemetaboric acid can contribute to the development of advanced materials with specific electrochemical behaviors, which are crucial for applications like batteries and sensors.

Material Science: In material science, ferrocene and its derivatives serve as building blocks for creating compounds with significant applications. These include the development of novel materials with desired properties for use in various technologies . Ferrocenemetaboric acid’s structure allows for the creation of materials with unique thermal and mechanical properties.

Asymmetric Catalysis: Ferrocene derivatives are known to play a significant role in asymmetric catalysis, aiding in the production of chiral molecules . This is particularly important in the pharmaceutical industry, where the synthesis of enantiomerically pure substances is crucial. Ferrocenemetaboric acid can be utilized to develop new catalytic systems that enhance reaction selectivity and efficiency.

Biochemistry and Bioorganometallic Chemistry: The biochemistry realm has explored the use of ferrocene derivatives in various biochemical applications. This includes their role in bioorganometallic chemistry, where they interact with biological molecules to perform specific functions . Ferrocenemetaboric acid could be instrumental in studying and manipulating biochemical pathways.

Coordination Chemistry: Ferrocenemetaboric acid can act as a ligand in coordination chemistry, forming complexes with metals. This has implications for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds with potential uses in catalysis, gas storage, and separation technologies .

Optoelectronic Nature: The optoelectronic nature of ferrocene derivatives makes them suitable for applications in photonics. They are investigated for their potential in creating compounds with strong donor-acceptor interactions, which are promising for photonic applications .

Medicinal Chemistry: Beyond cancer research, ferrocene derivatives are considered for various medicinal applications. Their structural versatility allows for the design of molecules with specific biological activities, opening up possibilities for new drug development .

作用机制

Target of Action

Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is a complex organometallic compound. Ferrocene-based compounds are known to interact with various biological targets, including proteins and dna .

Mode of Action

Ferrocene-based compounds are known for their redox-active properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and biochemical responses of the system .

Biochemical Pathways

Ferrocene-based compounds have been shown to influence various electron transmission pathways using photochemical and electrochemical techniques . They can actively interact through lateral electron hopping .

Pharmacokinetics

Ferrocene-based compounds are known for their excellent chemical and thermal stability, solubility in organic solvents, and rapid electron transfer .

Result of Action

Ferrocene-based compounds have been reported to display anti-proliferative activity against several tumor cell lines . They can induce various forms of cell death, including ferroptosis, a form of programmed cell death driven by an overload of lipid peroxides in cellular membranes .

Action Environment

The action of Ferrocenemetaboric acid can be influenced by various environmental factors . The electrochemical properties of ferrocene-based systems have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials, the distance between adjacent ferrocene units, and the interactions between the redox moieties and the functionalized electrode .

安全和危害

未来方向

The future directions of Ferrocenemetaboric acid and other ferrocene-based compounds are promising. They are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications . The range of MXene compositions has expanded in all four components of the MXene formula, M, X, T, and n in M n+1 X n T x .

属性

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXIPVWFCEEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocenemetaboric acid | |

CAS RN |

12152-94-2 | |

| Record name | Ferroceneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12152-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrocenemetaboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012152942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrocenemetaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)